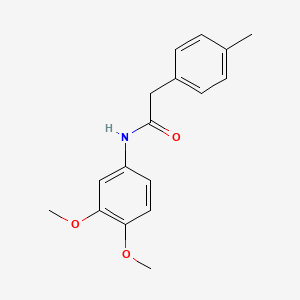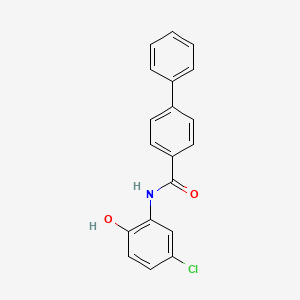![molecular formula C25H22O4 B5855412 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as BMBC, is a synthetic compound with potential therapeutic applications. It belongs to the family of flavonoids, which are known for their diverse biological activities. BMBC has been studied extensively for its potential as an anticancer agent, and its synthesis and mechanism of action have been the focus of numerous scientific studies.
Wirkmechanismus
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its anticancer activity through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis and metastasis. It has been shown to target various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, with minimal effects on normal cells. It has been demonstrated to modulate various biochemical and physiological processes involved in cancer progression, such as cell cycle regulation, DNA damage repair, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity and yield, low toxicity, and diverse biological activities. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, including:
- Optimization of its synthesis method to improve its yield and purity
- Investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular and neurodegenerative diseases
- Development of novel drug delivery systems to enhance its bioavailability and efficacy
- Elucidation of its mechanism of action at the molecular level to identify potential targets for drug development
- Exploration of its potential as a chemopreventive agent for cancer.
Synthesemethoden
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The former involves the reaction of 4-methoxybenzaldehyde and benzylacetone in the presence of a base catalyst, followed by the addition of 4-methylcoumarin-7-carboxaldehyde. The latter involves the reaction of 4-methoxybenzaldehyde and benzaldehyde with malononitrile in the presence of a base catalyst, followed by the addition of 4-methylcoumarin-7-carboxaldehyde. Both methods have been shown to yield this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
3-benzyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-17-22-13-12-21(28-16-19-8-10-20(27-2)11-9-19)15-24(22)29-25(26)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQZWPVERHIVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

